4-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid
Overview
Description
4-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their significant biological activities and pharmacological properties. The structure of this compound includes a phthalazinone core, which is fused with a benzoic acid moiety, making it a unique and valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid typically involves multiple steps. One common method starts with the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate to afford (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate. This ester is then hydrazinolyzed to give the corresponding hydrazide. The hydrazide is further reacted with azide and amino acid ester hydrochloride to produce several monopeptides. The final step involves the coupling of the hydrazide with amino acid ester hydrochloride and/or amines to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phthalazinone core and benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phthalazinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various phthalazine derivatives.
Medicine: Due to its biological activities, it is being explored for its potential in developing new therapeutic agents.
Industry: The compound’s unique structure makes it valuable for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. In the case of its anti-cancer activity, the compound inhibits the EGFR pathway, leading to apoptosis (programmed cell death) in cancer cells . The molecular docking studies have highlighted the binding disposition of the compound towards the EGFR protein, making it a potential target-oriented anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
4-(1-oxophthalazin-2(1H)-yl)benzoic acid: A similar compound with a slightly different structure but similar biological activities.
Phthalazine derivatives: These include various compounds with the phthalazine core, known for their antimicrobial, antitumor, and anti-inflammatory properties.
Uniqueness
4-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid stands out due to its specific structure, which combines the phthalazinone core with a benzoic acid moiety. This unique combination enhances its biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[[[2-(1-oxophthalazin-2-yl)acetyl]amino]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16(19-9-12-5-7-13(8-6-12)18(24)25)11-21-17(23)15-4-2-1-3-14(15)10-20-21/h1-8,10H,9,11H2,(H,19,22)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAMROXPLKJXEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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